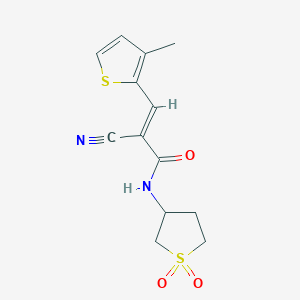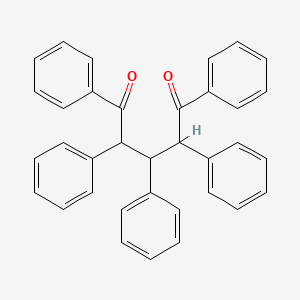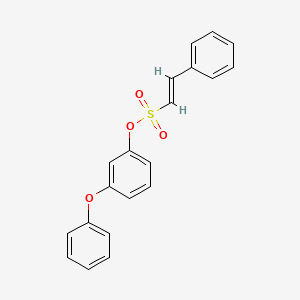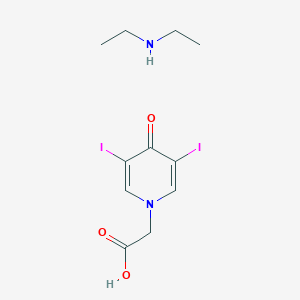
3-Methyl-2-butanone phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-butanone phenylhydrazone: is an organic compound with the molecular formula C11H16N2 It is a derivative of 3-methyl-2-butanone, where the carbonyl group is replaced by a phenylhydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanone phenylhydrazone can be synthesized through the reaction of 3-methyl-2-butanone with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
3-Methyl-2-butanone+Phenylhydrazine→3-Methyl-2-butanone phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as described above, scaled up to industrial quantities. The reaction conditions may be optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylhydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Specific products depend on the oxidizing agent and conditions used.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-2-butanone phenylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology and Medicine: In medicinal chemistry, hydrazone derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials. It is also employed as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-butanone phenylhydrazone involves its interaction with various molecular targets, depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and targets can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
- 2-Butanone phenylhydrazone
- 3-Methyl-2-pentanone phenylhydrazone
- 3-Methyl-2-butanone oxime
Comparison: 3-Methyl-2-butanone phenylhydrazone is unique due to the presence of the phenylhydrazone group, which imparts specific chemical and biological properties. Compared to 2-butanone phenylhydrazone, it has an additional methyl group, which can influence its reactivity and biological activity. Similarly, 3-methyl-2-pentanone phenylhydrazone has a longer carbon chain, which can affect its physical properties and applications.
Propiedades
Número CAS |
6243-71-6 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N-[(E)-3-methylbutan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H16N2/c1-9(2)10(3)12-13-11-7-5-4-6-8-11/h4-9,13H,1-3H3/b12-10+ |
Clave InChI |
FMMTYPMNEMQQSY-ZRDIBKRKSA-N |
SMILES isomérico |
CC(C)/C(=N/NC1=CC=CC=C1)/C |
SMILES canónico |
CC(C)C(=NNC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)


![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)


![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)
